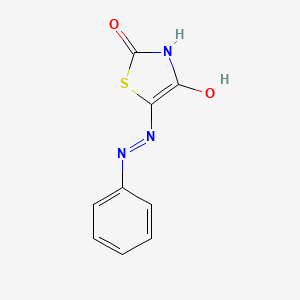

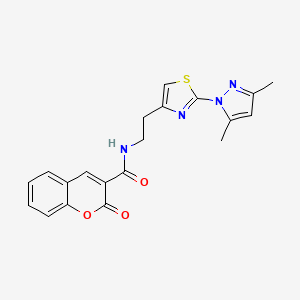

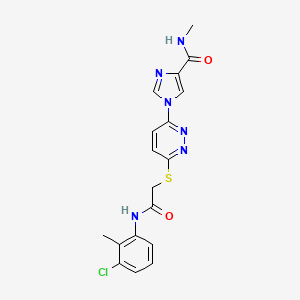

![molecular formula C12H17NO6 B2498406 tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate CAS No. 477868-60-3](/img/structure/B2498406.png)

tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate and related compounds involves multiple steps, including bromination, treatment with zinc powder, and condensation processes. For example, 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene was prepared through such a method, showcasing the complexity of synthesizing similar molecules (Kazuya Tazoe et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of similar molecules has been characterized by X-ray crystallographic analysis, revealing intricate details such as intramolecular hydrogen bonds and the spatial arrangement of atoms. For instance, compounds related to our molecule of interest have been shown to crystallize in specific space groups, demonstrating the significance of structural analysis in understanding these molecules (N. Çolak et al., 2021).

Chemical Reactions and Properties

Research into similar molecules has explored their reactivity with other chemical agents, such as the reaction of tert-butyl esters with singlet oxygen to yield substituted pyrroles, which serve as precursors to other significant compounds. This highlights the reactivity and versatility of the tert-butyl group in various chemical reactions (H. Wasserman et al., 2004).

科学的研究の応用

Novel Synthesis Methods

- Synthesis of Morpholine Derivatives : A novel synthesis approach transformed 1-tert-Butyl-2-(allyloxymethyl)aziridine diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which was further used to synthesize various morpholine derivatives (D’hooghe et al., 2006).

Chemical Reaction Studies

- Singlet Oxygen Oxidation of Pyrroles : Research on the reaction of the tert-butyl ester of 3-methoxy-2-pyrrolecarboxylic acid with singlet oxygen showed the formation of various pyrrole derivatives, indicating potential for creating complex organic compounds (Wasserman et al., 1999).

Metabolite Analysis

- Metabolite Analysis in Urine : A study on capillary gas chromatography for the determination of various metabolites in urine used tert-butyldimethylsilyl derivatives, demonstrating its utility in clinical diagnostics (Muskiet et al., 1981).

Synthesis of Anti-oxidants

- Synthesis of Food Anti-oxidants : Research on the synthesis of butylated hydroxy anisoles, important food antioxidants, used 2-tert-butyl-4-methoxyphenol, indicating its role in creating stabilizing compounds for edible fats (Yadav & Rahuman, 2003).

Asymmetric Synthesis

- Asymmetric Synthesis of Amino Acids : The asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids used compounds related to tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate, highlighting its importance in creating specific amino acid derivatives (Williams et al., 2003).

Potential Therapeutic Applications

- Stroke Treatment Advances : Tetramethylpyrazine nitrones and quinolylnitrones, structurally related to this compound, have been explored for stroke treatment, showing promise in thrombolytic activity and free radical scavenging (Marco-Contelles, 2020).

特性

IUPAC Name |

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-6-18-10(15)8(13)7-9(14)17-4/h7H,5-6H2,1-4H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJDZYSIPCISV-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=O)C1=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N\1CCOC(=O)/C1=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

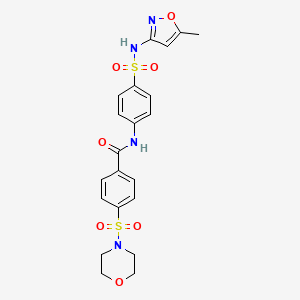

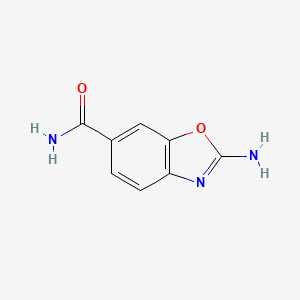

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

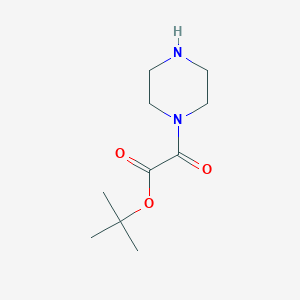

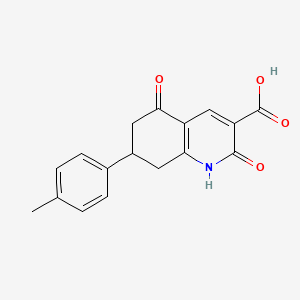

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

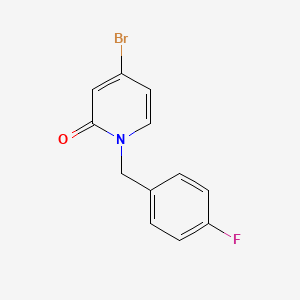

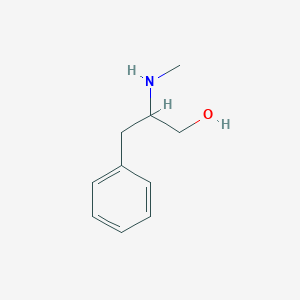

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)